

Safironil: A Technical Guide to its Chemical Structure, Properties, and Antifibrotic Activity

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Compound of Interest

Compound Name: Safironil

Cat. No.: B1680488

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Abstract

Safironil is a pyridine dicarboxamide derivative with potent antifibrotic properties. It acts as a competitive inhibitor of collagen synthesis by targeting prolyl 4-hydroxylase, a key enzyme in collagen maturation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Safironil**. Detailed experimental protocols for its synthesis, in vitro antifibrotic activity assessment, and prolyl 4-hydroxylase inhibition assay are presented. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

Safironil, with the chemical name N,N'-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide, is a synthetic compound designed to inhibit excessive collagen deposition, a hallmark of fibrotic diseases. Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₁₅ H ₂₃ N ₃ O ₄
Molecular Weight	309.36 g/mol
CAS Number	134377-69-8
SMILES	C(NCCCOC) (=O)C1=CC(C(NCCCOC)=O)=NC=C1
Solubility	DMSO: 30 mg/mL (96.97 mM)
Physical State	Solid

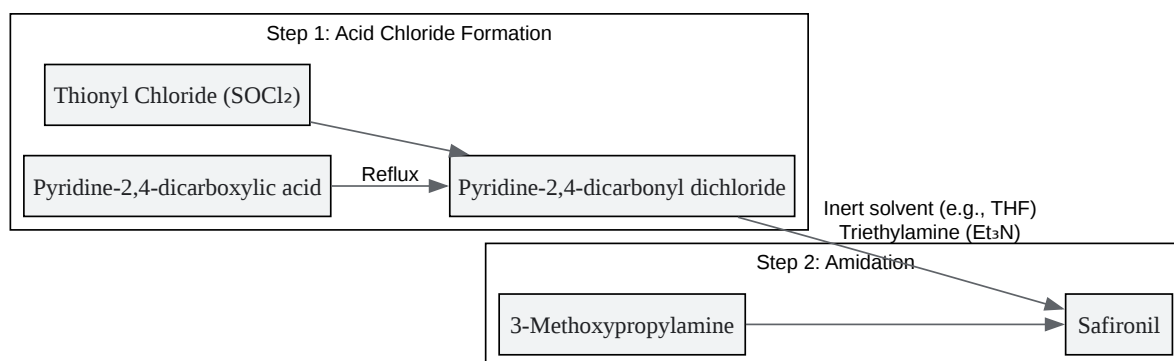
Chemical Structure of **Safironil**

Caption: Chemical structure of **Safironil**.

Synthesis Protocol

While a specific, detailed synthesis protocol for **Safironil** is not readily available in the public domain, a plausible synthetic route can be devised based on general methods for the preparation of pyridine dicarboxamides. The proposed method involves the amidation of pyridine-2,4-dicarboxylic acid with 3-methoxypropylamine.

Proposed Synthesis of **Safironil**



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Caption: Proposed two-step synthesis of **Safironil**.

Detailed Methodology:

Step 1: Formation of Pyridine-2,4-dicarbonyl dichloride

- To a solution of pyridine-2,4-dicarboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene), add thionyl chloride (2.2 equivalents) dropwise at 0 °C.
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 30 minutes and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyridine-2,4-dicarbonyl dichloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of N,N'-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide (**Safironil**)

- Dissolve the crude pyridine-2,4-dicarbonyl dichloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen

or argon).

- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve 3-methoxypropylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in the same anhydrous solvent.
- Add the solution of 3-methoxypropylamine and triethylamine dropwise to the solution of pyridine-2,4-dicarbonyl dichloride at 0 °C with vigorous stirring.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
- Monitor the reaction by TLC. Upon completion, quench the reaction with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure **Safironil**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

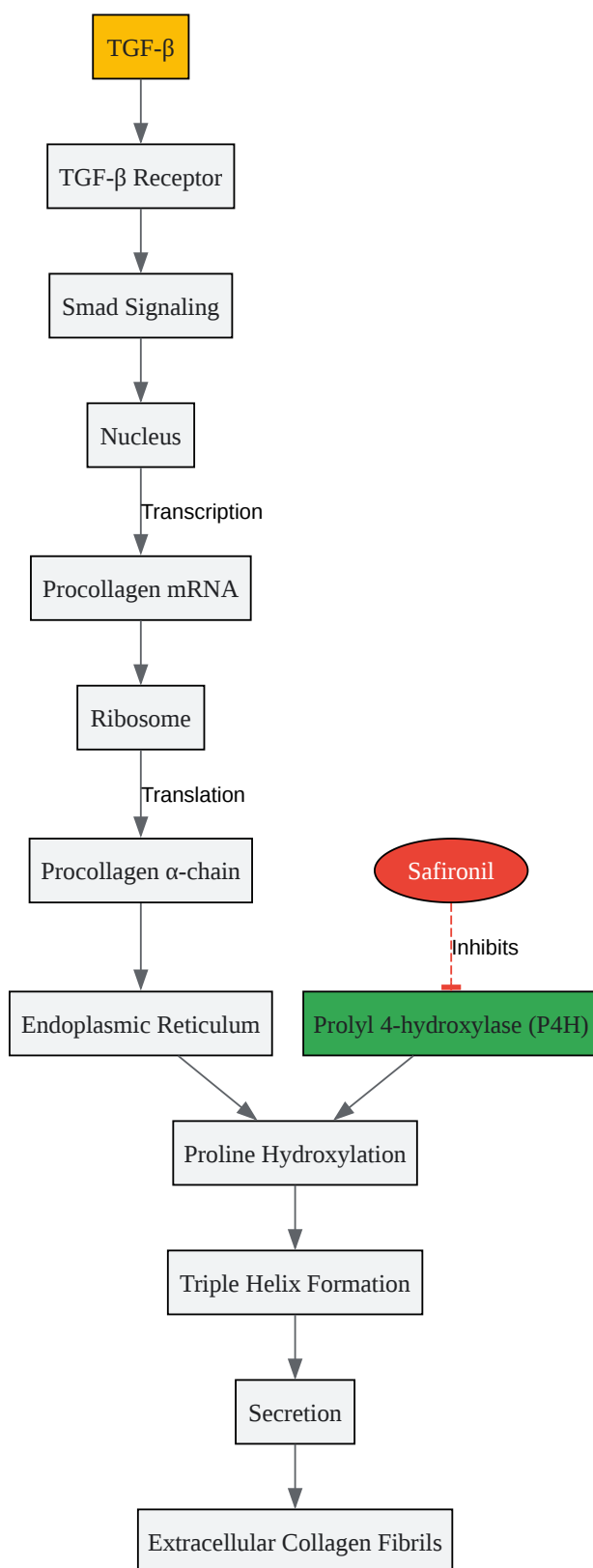
Biological Activity and Mechanism of Action

Safironil is a competitive inhibitor of collagen protein synthesis.^[1] Its primary molecular target is prolyl 4-hydroxylase (P4H), an α -ketoglutarate-dependent dioxygenase crucial for the post-translational hydroxylation of proline residues in procollagen chains.^[2] This hydroxylation step is essential for the formation of stable triple-helical collagen molecules. By inhibiting P4H, **Safironil** prevents the proper folding and secretion of collagen, leading to its intracellular degradation and a reduction in extracellular collagen deposition.

The antifibrotic effects of **Safironil** have been demonstrated in vitro, where it prevents the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.^{[1][2]}

Safironil has been shown to reduce the expression of key fibrotic markers, including collagen type I and α -smooth muscle actin (α -SMA).[\[1\]](#)

Signaling Pathway of Collagen Synthesis and Inhibition by **Safironil**



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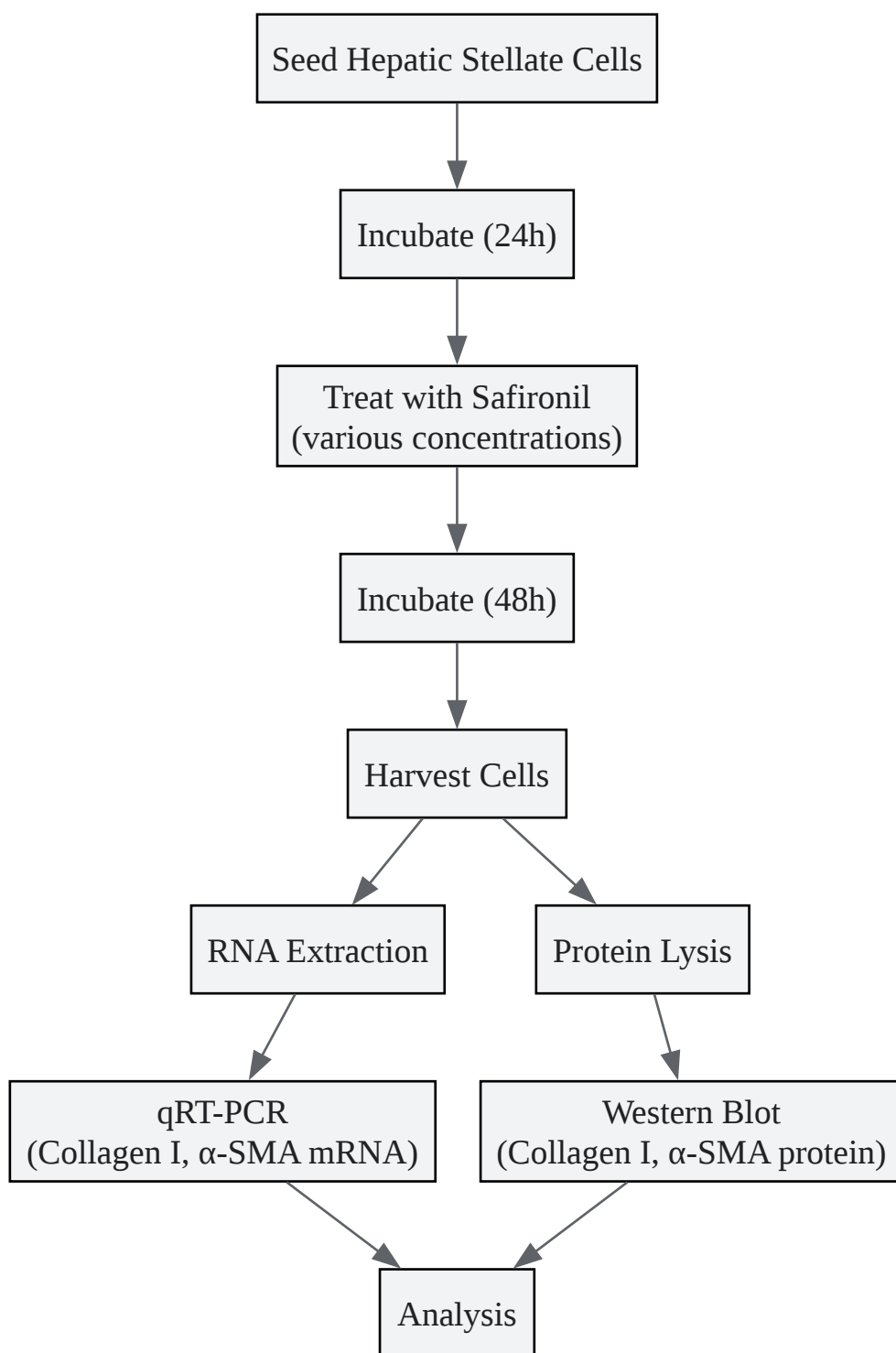
Caption: **Safironil** inhibits collagen synthesis by targeting prolyl 4-hydroxylase.

Experimental Protocols

In Vitro Antifibrotic Activity Assay in Hepatic Stellate Cells

This protocol describes a general method to assess the antifibrotic activity of **Safironil** on a human hepatic stellate cell line (e.g., LX-2).

Experimental Workflow for In Vitro Antifibrotic Assay



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References

- 1. Two novel antifibrotics, HOE 077 and Safironil, modulate stellate cell activation in rat liver injury: differential effects in males and females - PMC [pmc.ncbi.nlm.nih.gov]
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